2-Acetamido-4-fluoro-3-nitrotoluene CAS 1355247-77-6 properties
2-Acetamido-4-fluoro-3-nitrotoluene CAS 1355247-77-6 properties
An In-depth Technical Guide to 2-Acetamido-4-fluoro-3-nitrotoluene (CAS 1355247-77-6)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Acetamido-4-fluoro-3-nitrotoluene (CAS 1355247-77-6), a substituted nitroaromatic compound with potential applications as a building block in organic synthesis, particularly within pharmaceutical and materials science research. Due to the limited publicly available experimental data for this specific molecule, this document synthesizes information from chemical supplier databases and leverages data from structurally analogous compounds to provide an inferred profile of its properties, a plausible synthetic route, and essential safety protocols. The guide is intended for researchers, chemists, and drug development professionals who may consider this compound as a synthetic intermediate.
Introduction and Molecular Profile
2-Acetamido-4-fluoro-3-nitrotoluene is a functionalized aromatic compound belonging to the classes of amides, nitro compounds, and organofluorine compounds.[1] Its structure incorporates a toluene backbone substituted with an acetamido group, a nitro group, and a fluorine atom. This combination of functional groups makes it an intriguing, albeit not widely studied, intermediate. The electron-withdrawing nature of the nitro and fluoro groups, combined with the directing effects of the methyl and acetamido groups, suggests a rich and specific reactivity profile for further chemical transformations.
While detailed research on its direct applications is sparse, related acetamide and nitroaromatic structures are known to be valuable precursors in the synthesis of biologically active molecules and advanced materials.[2][3][4] This guide aims to bridge the existing information gap by providing a foundational understanding of its expected characteristics.
Caption: Chemical structure of 2-Acetamido-4-fluoro-3-nitrotoluene.
Physicochemical and Spectroscopic Properties
Direct experimental data for 2-Acetamido-4-fluoro-3-nitrotoluene is not extensively published. The properties listed below are a combination of calculated values and inferred data from close structural analogs, such as N-(4-fluoro-3-nitrophenyl)acetamide (CAS 351-32-6).[5][6]
Table 1: Core Physicochemical Properties
| Property | Value / Inferred Data | Source / Rationale |
|---|---|---|
| CAS Number | 1355247-77-6 | BLD Pharm[1] |
| Molecular Formula | C₉H₉FN₂O₃ | Calculated |
| Molecular Weight | 212.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | Inferred from analogs like N-(4-fluoro-3-nitrophenyl)acetamide (m.p. 142-144 °C).[2] |
| Melting Point | Not reported. Requires empirical determination. | N/A |
| Boiling Point | Not reported. Likely decomposes at high temperatures. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (DCM, Ethyl Acetate, Acetone). | General property of similar organic compounds. |
Spectroscopic Profile (Inferred)
While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogs.[1]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet around δ 2.0-2.2 ppm for the three protons of the acetyl (CH₃) group.
-
A singlet for the three protons of the toluene methyl group, likely in a similar region.
-
Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two aromatic protons on the ring.
-
A broad singlet for the amide (N-H) proton, typically downfield (> δ 9.0 ppm), similar to the signal observed at δ 10.38 ppm for N-(4-fluoro-3-nitrophenyl)acetamide.[5]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
N-H stretching around 3300 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
A strong C=O (amide I) stretching band around 1660-1680 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Synthesis and Reactivity
Proposed Synthetic Pathway: N-Acetylation
The most direct and logical synthesis for 2-Acetamido-4-fluoro-3-nitrotoluene is the N-acetylation of its corresponding aniline precursor, 2-amino-4-fluoro-3-nitrotoluene. This method is well-established for converting anilines to acetamides.[2][5]
Causality of Experimental Design: The protocol involves reacting the aniline with an acetylating agent. Acetic anhydride is a common choice, producing acetic acid as a byproduct.[2] Alternatively, acetyl chloride can be used, which is more reactive but generates hydrochloric acid (HCl).[5] When using acetyl chloride, a non-nucleophilic base like triethylamine (TEA) is required to scavenge the HCl, preventing it from protonating the starting aniline and halting the reaction. Dichloromethane (DCM) is an excellent solvent as it is aprotic and readily dissolves the reactants. The aqueous workup serves to remove the base, unreacted reagents, and byproducts.
Experimental Protocol: N-Acetylation of 2-Amino-4-fluoro-3-nitrotoluene
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-amino-4-fluoro-3-nitrotoluene and 1.5 equivalents of triethylamine in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of acetyl chloride dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Quenching: Upon completion, wash the organic layer sequentially with a 5% aqueous potassium bisulfate (KHSO₄) solution, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-Acetamido-4-fluoro-3-nitrotoluene.[2]
Caption: Proposed workflow for the synthesis of the target compound.
Reactivity Profile
The molecule's reactivity is dictated by its functional groups:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, providing a pathway to diamine-substituted toluenes, which are valuable in polymer and dye synthesis.
-
Amide Hydrolysis: The acetamido group can be hydrolyzed back to an amine under acidic or basic conditions.
-
Aromatic Ring Substitution: The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr), a reaction activated by the strongly electron-withdrawing nitro group positioned ortho to it.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is publicly available for 2-Acetamido-4-fluoro-3-nitrotoluene. The following information is inferred from the SDS of closely related compounds such as 2-fluoro-3-nitrotoluene, 2-fluoro-4-nitrotoluene, and other nitrotoluenes.[7][8][9][10]
Table 2: Inferred Hazard Profile
| Hazard Class | GHS Statements (Inferred) |
|---|---|
| Acute Toxicity | H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[9] |
| Skin Irritation | H315: Causes skin irritation.[8][9] |
| Eye Irritation | H319: Causes serious eye irritation.[8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[7] |
Recommended Handling Protocols
Given the inferred hazards, strict adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands and any exposed skin thoroughly after handling.[7][8] Do not eat, drink, or smoke in the work area.[7]
First Aid Measures (Inferred)
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]
Storage
Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed and locked up, away from incompatible materials.
Applications and Future Research
2-Acetamido-4-fluoro-3-nitrotoluene is best categorized as a synthetic intermediate or a building block. Its true potential lies in its utility for constructing more complex molecules.
-
Pharmaceutical Development: As an intermediate, it can be used to introduce a substituted aminotoluene fragment into a larger molecule. The functional groups can be sequentially modified (e.g., nitro reduction followed by reaction at the resulting amine) to build libraries of compounds for screening against various biological targets. Acetamides themselves are known to possess a range of biological activities.[2]
-
Materials Science: The presence of fluorine and nitro groups can impart specific electronic and physical properties, making it a candidate for synthesizing specialty dyes, pigments, or polymers.[3]
Future research should focus on:
-
Empirical Characterization: Performing detailed experimental analysis to determine its melting point, solubility, and full spectroscopic profile (NMR, IR, MS).
-
Reaction Scaffolding: Exploring its reactivity in key organic reactions, such as nitro group reduction, SNAr reactions, and further modifications of the aromatic ring.
-
Biological Screening: Synthesizing a series of derivatives and evaluating their potential biological activity.
References
-
Chemsrc. (2025). Acetamide,N-(4-fluoro-3-nitrophenyl) | CAS#:351-32-6. [Link]
-
Allfluoro pharmaceutical co .ltd. N-(4-Fluoro-3-nitrophenyl)acetamide,351-32-6. [Link]
-
MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
-
PubChemLite. N-(4-fluoro-3-nitrophenyl)acetamide (C8H7FN2O3). [Link]
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PMC. The in vivo pharmacological profile of CS-747, a novel antiplatelet agent with platelet ADP receptor antagonist properties. [Link]
-
ResearchGate. (2005). 2-Acetamido-4-nitrotoluene. [Link]
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Cheméo. Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). [Link]
-
Organic Syntheses Procedure. m-NITROTOLUENE. [Link]
- Google Patents. CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
Sources
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